Sodium picrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

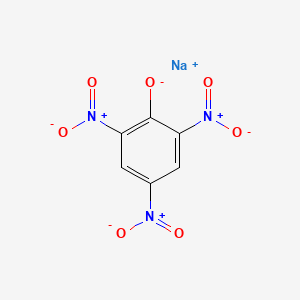

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

3324-58-1 |

|---|---|

Molecular Formula |

C6H3N3NaO7+ |

Molecular Weight |

252.09 g/mol |

IUPAC Name |

sodium;2,4,6-trinitrophenolate |

InChI |

InChI=1S/C6H3N3O7.Na/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h1-2,10H;/q;+1/p-1 |

InChI Key |

ZVUUCUFDAHKLKT-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].[Na+] |

Synonyms |

2,4,6-trinitrophenol picrate picric acid picric acid, ammonium salt picric acid, lead (2+) salt picric acid, potassium salt picric acid, sodium salt trinitrophenol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Sodium Picrate Crystals

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of sodium picrate crystals. It includes detailed experimental protocols for various synthetic routes, purification by recrystallization, and a suite of analytical techniques for thorough characterization. Quantitative data from spectroscopic, thermal, and crystallographic analyses are summarized for comparative reference. Furthermore, this document presents visual workflows and logical diagrams to elucidate the experimental processes and the interplay of parameters influencing crystal properties. This guide is intended to be a valuable resource for researchers and professionals engaged in energetic materials, analytical chemistry, and pharmaceutical development where picrate salts are of interest.

Introduction

This compound, the sodium salt of picric acid (2,4,6-trinitrophenol), is a crystalline compound with a history of use as an explosive and as an analytical reagent.[1] Its synthesis and characterization are of continued interest for understanding the properties of energetic materials and for its applications in various chemical and biological sectors.[2] For instance, it is utilized as an etchant in metallography.[1][2] The picrate ion is intensely yellow, and many of its salts, including this compound, can be orange-red or brown.[1] This guide details the methodologies for preparing and characterizing high-purity this compound crystals.

Synthesis of this compound Crystals

The synthesis of this compound typically involves the neutralization of picric acid with a sodium base. The choice of base and reaction conditions can influence the yield and purity of the resulting crystals.

Synthesis from Picric Acid and Sodium Hydroxide

This method is a straightforward acid-base neutralization.

Experimental Protocol:

-

In a fume hood, dissolve 22.9 grams (0.1 mole) of picric acid in 400 mL of boiling deionized water in an 800 mL beaker with stirring.[3]

-

Once the picric acid is fully dissolved, cease heating.[3]

-

To the hot, stirred solution, add a solution of 4.2 grams (0.105 moles) of sodium hydroxide in 25 mL of water.[3]

-

Allow the resulting this compound solution to cool slowly to room temperature to promote crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of crystals.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.[4]

-

Dry the crystals thoroughly in a desiccator.

Synthesis from Picric Acid and Sodium Carbonate

This method uses a weaker base and results in the evolution of carbon dioxide gas.

Experimental Protocol:

-

Slowly add 5 grams of sodium carbonate to 1000 mL of a 1% aqueous solution of picric acid with continuous stirring.[5]

-

Observe the generation of bubbles, indicating the formation of carbon dioxide.[5]

-

Continue stirring for two hours to ensure the reaction goes to completion.[5]

-

After the reaction, pour the solution containing the needle-like crystals into a vessel and dry it by draft ventilation to obtain the crude product.[5]

-

For purification, proceed with the recrystallization protocol outlined in section 3.

Purification by Recrystallization

Recrystallization is a critical step to obtain high-purity this compound crystals, free from unreacted starting materials and byproducts.[6]

Experimental Protocol:

-

Dissolve the crude this compound crystals in a minimal amount of a suitable hot solvent, such as acetone or an ethanol-water mixture.[4][5]

-

If the solution contains insoluble impurities, perform a hot gravity filtration.

-

Allow the filtrate to cool slowly and undisturbed to room temperature. The slower the cooling rate, the larger and more well-defined the crystals will be.[6]

-

To further increase the yield, cool the solution in an ice bath.

-

Collect the purified crystals by vacuum filtration.[6]

-

Wash the crystals with a small portion of the cold recrystallization solvent.

-

Dry the crystals under a vacuum to remove any residual solvent.

Characterization of this compound Crystals

A thorough characterization is essential to confirm the identity, purity, and physical properties of the synthesized this compound crystals.

Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.[7]

Experimental Protocol:

-

Prepare a sample by mixing a small amount of the dried this compound crystals with potassium bromide (KBr) and pressing it into a pellet.

-

Record the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups of the picrate anion.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Experimental Protocol:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., deionized water).

-

Record the UV-Vis absorption spectrum over a range of approximately 200-800 nm.

-

Note the wavelength of maximum absorbance (λmax). The picrate ion typically exhibits strong absorption in the UV-Vis region.[8]

¹H and ¹³C NMR spectroscopy can be used to elucidate the molecular structure. For sodium-containing compounds, ²³Na NMR can also be informative.[9]

Experimental Protocol:

-

Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆).[10]

-

Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

If available, acquire the ²³Na NMR spectrum. The chemical shift and line width can provide information about the sodium ion's environment.[9]

Crystallographic Characterization

XRD is a powerful technique for determining the crystal structure, phase purity, and crystallite size of the material.[7]

Experimental Protocol:

-

Finely grind the this compound crystals into a homogeneous powder.

-

Mount the powder on a sample holder for the X-ray diffractometer.

-

Record the powder XRD pattern over a specific 2θ range.

-

Analyze the resulting diffractogram to identify the crystalline phases present and determine the unit cell parameters by comparing the peak positions and intensities to known standards or by performing a structural refinement.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and decomposition behavior of this compound, especially given its energetic nature.[11]

Experimental Protocol:

-

Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into an appropriate TGA/DSC pan.

-

Place the pan in the TGA/DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[12]

-

Record the mass loss as a function of temperature (TGA) and the heat flow into or out of the sample as a function of temperature (DSC).

-

Analyze the TGA curve to identify dehydration and decomposition temperatures.

-

Analyze the DSC curve to determine the temperatures and enthalpies of phase transitions, melting, and decomposition.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound crystals, compiled from various sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula (Anhydrous) | C₆H₂N₃NaO₇ | [13] |

| Molecular Weight (Anhydrous) | 251.09 g/mol | [13] |

| Molecular Formula (Monohydrate) | (NO₂)₃C₆H₂ONa·H₂O | [14][15] |

| Molecular Weight (Monohydrate) | 269.10 g/mol | [14][15] |

| Appearance | Yellowish to orange-red crystals | [1][5] |

Table 2: Thermal Analysis Data for Alkali Metal Picrates

| Compound | Activation Energy of Decomposition (kJ/mol) | Hydration State |

| Li-picrate | 127.4 | Monohydrate |

| Na-picrate | 151.3 | Monohydrate |

| K-picrate | 207.9 | Anhydrate |

| Rb-picrate | 204.9 | Anhydrate |

| Cs-picrate | 172.8 | Anhydrate |

| Data sourced from a study on alkali metal picrates.[5] |

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the logical relationships in the synthesis and characterization of this compound.

References

- 1. Picrate - Wikipedia [en.wikipedia.org]

- 2. biomall.in [biomall.in]

- 3. Sciencemadness Discussion Board - picramic acid from picric - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. benchchem.com [benchchem.com]

- 5. jes.or.jp [jes.or.jp]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acadpubl.eu [acadpubl.eu]

- 8. researchgate.net [researchgate.net]

- 9. (23Na) Sodium NMR [chem.ch.huji.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. azom.com [azom.com]

- 13. Picric acid, sodium salt | C6H2N3NaO7 | CID 62496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. oxfordlabchem.com [oxfordlabchem.com]

- 15. Picric acid, sodium salt, hydrate | C6H4N3NaO8 | CID 3056390 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Decomposition Analysis of Sodium Picrate

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the thermal decomposition analysis of sodium picrate, a primary energetic material. The information compiled herein is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of its thermal behavior and the methodologies for its characterization.

Quantitative Thermal Decomposition Data

The thermal decomposition of this compound has been characterized using various analytical techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The key quantitative data from these analyses are summarized below.

| Parameter | Value | Technique | Reference |

| Activation Energy (Ea) | 151.3 kJ/mol | DSC (different heating rates) | [1][2] |

| Apparent Activation Energy (Ea) | ~100 kJ/mol | Isothermal mass-loss | [3] |

| Dehydration Temperature Range | 350 K - 500 K (77 °C - 227 °C) | TGA | [1][2] |

| Crystalline Water Content | 1.0 hydrate | Karl Fischer Analysis | [1][2] |

Note: The decomposition of alkali metal picrates, including this compound, generally starts at a higher temperature than that of picric acid.[1][2] The heat of decomposition for alkali metal picrates is also noted to be lower than that of picric acid.[1]

Experimental Protocols

The following sections detail the typical experimental methodologies employed in the thermal analysis of this compound. These protocols are synthesized from general best practices for energetic materials.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC is crucial for determining the onset of decomposition, peak decomposition temperature, and enthalpy of decomposition.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is placed into an aluminum or copper sample pan. The pan is then hermetically sealed.

-

Instrumentation: A differential scanning calorimeter is used. The instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, typically in the range of 2-20 K/min, is applied. To determine kinetic parameters like activation energy, multiple experiments at different heating rates are conducted.[4]

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative reactions.

-

Temperature Program: The sample is heated from ambient temperature to a temperature beyond its final decomposition point.

-

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine key thermal events. The exothermic peak corresponds to the decomposition of the material. The onset temperature of this peak is taken as the initiation of decomposition. The area under the peak is integrated to calculate the enthalpy of decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and composition of this compound, particularly its water content and decomposition profile.

Methodology:

-

Sample Preparation: A slightly larger sample than for DSC (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

-

Instrumentation: A thermogravimetric analyzer is used. The balance is calibrated using standard weights.

-

Experimental Conditions:

-

Heating Rate: A controlled, linear heating rate is applied, often consistent with the rates used in DSC experiments for direct comparison.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used to study the intrinsic thermal decomposition.

-

Temperature Program: The sample is heated from ambient temperature through its decomposition range.

-

-

Data Analysis: The TGA curve plots mass percentage against temperature. Mass loss steps are analyzed to determine the temperatures of dehydration and decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive thermal decomposition analysis of an energetic material like this compound.

Due to the limited information in the provided search results regarding the specific, multi-step chemical reactions (signaling pathways) involved in the thermal decomposition of this compound, a detailed pathway diagram cannot be accurately constructed. The focus of the available literature is on the macroscopic thermal behavior rather than the elementary reaction steps. Research into the decomposition of similar nitroaromatic compounds suggests a complex series of reactions, but specific data for this compound is not available in the search results.

References

An In-depth Technical Guide on the Hygroscopic Nature of Anhydrous Sodium Picrate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Anhydrous sodium picrate, a salt derived from picric acid, is an energetic material with applications in various scientific fields, including as an etchant in metallography.[1] A critical, yet often overlooked, characteristic of its anhydrous form is its hygroscopic nature—the ability to attract and absorb moisture from the atmosphere. This ingress of water leads to the formation of this compound monohydrate, altering the compound's physical and chemical properties.[2][3] Understanding and quantifying this hygroscopicity is paramount for ensuring the material's stability, safety, and performance. This guide provides a comprehensive overview of the hygroscopic behavior of anhydrous this compound, details experimental protocols for its characterization, and presents quantitative data on its hydration state.

Physicochemical Properties and Hydration

This compound ((NO₂)₃C₆H₂ONa) is a yellow crystalline solid.[4] While stable under specific conditions, it is classified as an explosive, particularly when completely dry.[5][6][7] The anhydrous form readily absorbs atmospheric water to form the more stable this compound monohydrate ((NO₂)₃C₆H₂ONa · H₂O).[2][3][4][8][9] This transformation from an anhydrous to a hydrated state is a key factor in its handling and storage protocols. Research indicates that the presence of crystalline water can reduce the friction sensitivity of picrate salts, a significant safety consideration.[2][3]

Quantitative Data on Hydration State

Thermal analysis and Karl Fischer titration have been employed to quantify the amount of water present in hydrated this compound. These studies confirm the formation of a monohydrate, meaning one mole of water is associated with each mole of this compound.[2][3] The dehydration process, or the removal of this bound water, occurs over a specific temperature range.

| Parameter | Value | Analytical Method(s) | Reference |

| Crystalline Water Content | 1.0 mole H₂O per mole of this compound | Thermal Gravimetric Analysis (TGA), Karl Fischer Analysis | [2][3] |

| Dehydration Temperature Range | 350 K - 500 K (77 °C - 227 °C) | Thermogravimetric Analysis (TGA) | [2][3] |

Experimental Protocols for Hygroscopicity Characterization

Several analytical techniques are essential for evaluating the hygroscopic nature of materials like anhydrous this compound.[] These methods provide quantitative data on water uptake, thermal stability, and structural changes associated with hydration.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] It is highly effective for quantifying the water of hydration by measuring the mass loss during dehydration.[12][13]

Methodology:

-

Instrument Preparation: Calibrate the TGA instrument for mass and temperature according to the manufacturer's protocol. Perform a blank run with an empty sample pan to establish a stable baseline.

-

Sample Preparation: Weigh approximately 5-10 mg of the this compound sample into a clean, tared TGA pan (typically aluminum or platinum).

-

Analysis Parameters:

-

Purge Gas: Use an inert gas, such as dry nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the dehydration event, but below the onset of decomposition (e.g., 250 °C).

-

-

Data Analysis: The resulting TGA curve will show a distinct mass loss step corresponding to the loss of water. The percentage of mass lost is used to calculate the number of moles of water per mole of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to determine the temperature and enthalpy of phase transitions, such as the dehydration of a hydrate.[12]

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a DSC pan. Hermetically seal the pan to ensure the water vapor evolved during dehydration is contained, allowing for the measurement of the heat of dehydration.

-

Analysis Parameters:

-

Purge Gas: Use an inert gas, such as dry nitrogen, at a flow rate of 20-50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is commonly used.

-

Temperature Range: Scan from ambient temperature to a point beyond the dehydration event (e.g., 250 °C).

-

-

Data Analysis: The DSC thermogram will display an endothermic peak corresponding to the dehydration process. The onset temperature, peak temperature, and the integrated area of the peak (enthalpy of dehydration) are determined.

Karl Fischer Titration

This is a highly accurate chemical method for the specific determination of water content in a sample.[14]

Methodology:

-

Instrument Setup: Prepare the Karl Fischer titrator with the appropriate reagents (coulometric or volumetric).

-

Sample Introduction: Accurately weigh and introduce a known quantity of the this compound sample into the titration cell.

-

Titration: The instrument automatically titrates the sample. The reaction of the Karl Fischer reagent with water is monitored electrochemically.

-

Calculation: The instrument's software calculates the exact amount of water in the sample, typically expressed as a weight percentage. This value can be used to confirm the hydration state.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to observe changes in the molecular vibrations of this compound upon hydration. The presence of water introduces characteristic O-H stretching and bending bands in the infrared spectrum.[15][16]

Methodology:

-

Sample Preparation: Prepare the sample using an appropriate method, such as an Attenuated Total Reflectance (ATR) accessory, which is suitable for analyzing hydrated powders.

-

Spectrum Acquisition: Collect the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Compare the spectrum of the anhydrous sample with the hydrated sample. Look for the appearance of a broad absorption band around 3400 cm⁻¹ (O-H stretching) and a sharper band around 1640 cm⁻¹ (H-O-H bending), which are indicative of water of hydration.

Visualized Workflows and Relationships

The following diagrams illustrate the logical processes involved in the analysis and behavior of this compound hydration.

Caption: Workflow for TGA/DSC Analysis of this compound.

Caption: Hydration and Dehydration Cycle of this compound.

Implications for Handling, Storage, and Application

The hygroscopic nature of anhydrous this compound has significant practical consequences:

-

Safety and Stability: As friction sensitivity is higher in the anhydrous state, uncontrolled dehydration or hydration cycles can alter the material's safety profile.[3] Maintaining a consistent, known hydration state is crucial.

-

Handling and Storage: To prevent unwanted moisture absorption, anhydrous this compound must be stored in tightly sealed containers in a dry, cool, and well-ventilated environment.[5][17] Contact with incompatible materials should be avoided.[17]

-

Application Performance: In applications such as metallographic etching, the precise chemical composition is critical.[1] The presence of water could potentially interfere with the etching process or lead to inconsistent results. Therefore, using the anhydrous form and protecting it from humidity is essential for reproducible outcomes.

Conclusion

Anhydrous this compound is a hygroscopic compound that readily absorbs atmospheric moisture to form a stable monohydrate. This transformation influences its physical properties, most notably its sensitivity to friction, which has direct implications for safe handling. The characterization of this hygroscopic behavior through techniques such as TGA, DSC, and Karl Fischer titration is essential for quality control and risk assessment. Professionals working with this material must implement stringent storage and handling protocols to control its hydration state, thereby ensuring experimental reproducibility, application efficacy, and, most importantly, operational safety.

References

- 1. Picrate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. jes.or.jp [jes.or.jp]

- 4. Page loading... [guidechem.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. morphisto.de [morphisto.de]

- 7. eastharbourgroup.com [eastharbourgroup.com]

- 8. Picric acid, sodium salt, hydrate | C6H4N3NaO8 | CID 3056390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. oxfordlabchem.com [oxfordlabchem.com]

- 11. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 12. thermalsupport.com [thermalsupport.com]

- 13. Dehydration of a crystal hydrate at subglacial temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Effect of hydration on the secondary structure of lyophilized proteins as measured by fourier transform infrared (FTIR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Solubility of Sodium Picrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of sodium picrate in organic solvents. Due to the limited availability of comprehensive quantitative data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine the solubility of this compound in various organic solvents accurately. This guide also explores the theoretical considerations of solvent properties on solubility and presents a standardized methodology for data collection and reporting.

Introduction to this compound and its Solubility

This compound, the sodium salt of picric acid (2,4,6-trinitrophenol), is an energetic material that has been used in various applications, including as a component in explosives and as an etchant in metallography. Its solubility in different organic solvents is a critical parameter for its purification, processing, and application in various fields, including pharmaceuticals and materials science. The solubility of a compound is influenced by a variety of factors, including the chemical nature of the solute and solvent, temperature, and pressure. Understanding these factors is essential for controlling crystallization processes, designing reaction media, and ensuring the safe handling of this energetic material.

While it is known that this compound can be dissolved in solvents like acetone for purification, a comprehensive, publicly available dataset of its solubility in a wide range of organic solvents is lacking.[1] This guide, therefore, provides the necessary tools and methodologies for researchers to generate this critical data.

Theoretical Considerations: Solvent Properties and their Influence on Solubility

The solubility of this compound, an ionic compound, is governed by the principle of "like dissolves like." The polarity of the solvent plays a crucial role in its ability to solvate the sodium (Na⁺) and picrate (C₆H₂N₃O₇⁻) ions. Organic solvents can be broadly classified into protic and aprotic solvents, which significantly influences their interaction with ionic solutes.

-

Polar Protic Solvents: These solvents, such as alcohols (e.g., methanol, ethanol), possess a hydrogen atom bonded to an electronegative atom (like oxygen). They are effective at solvating both cations and anions through ion-dipole interactions and hydrogen bonding.

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have a significant dipole moment but lack O-H or N-H bonds. They are generally good at solvating cations but are less effective at solvating anions compared to protic solvents.

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and are generally poor solvents for ionic compounds like this compound.

The following diagram illustrates the logical relationship between solvent type and the anticipated solubility of an ionic compound like this compound.

Caption: Logical relationship between solvent type and expected this compound solubility.

Quantitative Solubility Data

Table 1: Solubility of this compound in Alcohols at 25°C

| Solvent | Molar Mass ( g/mol ) | Solubility ( g/100g solvent) | Molar Solubility (mol/L) |

| Methanol | 32.04 | Data to be determined | Data to be determined |

| Ethanol | 46.07 | Data to be determined | Data to be determined |

| n-Propanol | 60.10 | Data to be determined | Data to be determined |

| Isopropanol | 60.10 | Data to be determined | Data to be determined |

| n-Butanol | 74.12 | Data to be determined | Data to be determined |

Table 2: Solubility of this compound in Ketones and Ethers at 25°C

| Solvent | Molar Mass ( g/mol ) | Solubility ( g/100g solvent) | Molar Solubility (mol/L) |

| Acetone | 58.08 | Data to be determined | Data to be determined |

| Methyl Ethyl Ketone | 72.11 | Data to be determined | Data to be determined |

| Tetrahydrofuran (THF) | 72.11 | Data to be determined | Data to be determined |

| 1,4-Dioxane | 88.11 | Data to be determined | Data to be determined |

Table 3: Solubility of this compound in Other Common Organic Solvents at 25°C

| Solvent | Molar Mass ( g/mol ) | Solubility ( g/100g solvent) | Molar Solubility (mol/L) |

| Ethyl Acetate | 88.11 | Data to be determined | Data to be determined |

| Acetonitrile | 41.05 | Data to be determined | Data to be determined |

| Dimethylformamide (DMF) | 73.09 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 78.13 | Data to be determined | Data to be determined |

Experimental Protocol: Isothermal Saturation Method with Gravimetric Analysis

The following is a detailed protocol for the determination of the solubility of this compound in an organic solvent using the isothermal saturation method followed by gravimetric analysis. This method is reliable and widely used for determining the solubility of solid compounds in liquids.

Materials and Equipment

-

This compound (analytical grade, dried to a constant weight)

-

Organic Solvents (high purity, anhydrous)

-

Thermostatic shaker bath or magnetic stirrer with a temperature-controlled plate

-

Calibrated thermometer

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.45 µm or smaller)

-

Glass vials with screw caps

-

Analytical balance (accurate to ±0.0001 g)

-

Drying oven

-

Pre-weighed glass weighing dishes

-

Pipettes and other standard laboratory glassware

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation: Ensure the this compound is finely powdered and dried to a constant weight in a vacuum oven at a suitable temperature to remove any residual moisture. The organic solvent should be of high purity and, if necessary, dried using appropriate methods.

-

Saturation: In a sealed glass vial, add an excess amount of dried this compound to a known mass of the organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vial in a thermostatic shaker bath or on a temperature-controlled magnetic stirrer. Maintain a constant temperature (e.g., 25.0 ± 0.1 °C) and agitate the mixture for a sufficient period to ensure equilibrium is reached. The time required for equilibration can vary depending on the solvent and solute but is typically between 24 and 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle to the bottom of the vial, leaving a clear saturated supernatant. It is important to maintain the constant temperature during this step.

-

Sampling: Carefully withdraw a known volume or mass of the clear supernatant using a pre-heated or pre-cooled syringe (to the equilibration temperature) fitted with a syringe filter. Filtering is essential to remove any suspended solid particles.

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed, clean, and dry weighing dish.

-

Record the total weight of the dish and the saturated solution.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen at a temperature that will not cause decomposition of the this compound.

-

Once the bulk of the solvent has evaporated, place the weighing dish in a vacuum oven at a suitable temperature to dry the solid residue to a constant weight.

-

Record the final weight of the dish and the dry this compound residue.

-

Calculation of Solubility

The solubility can be calculated as follows:

-

Mass of the saturated solution (m_solution): (Weight of dish + solution) - (Weight of empty dish)

-

Mass of the dissolved this compound (m_solute): (Weight of dish + residue) - (Weight of empty dish)

-

Mass of the solvent (m_solvent): m_solution - m_solute

Solubility in g/100g of solvent:

Solubility = (m_solute / m_solvent) * 100

Safety Precautions

This compound is an energetic material and should be handled with extreme care. It is sensitive to shock, friction, and heat, and can explode under certain conditions.

-

Always work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid contact with metals, as this compound can form more sensitive picrates.

-

Use small quantities of the material.

-

Dispose of waste materials according to institutional and regulatory guidelines for energetic materials.

Conclusion

This technical guide provides a comprehensive framework for researchers and scientists to investigate the solubility of this compound in organic solvents. By following the detailed experimental protocol, researchers can generate reliable and reproducible solubility data. This information is invaluable for the safe and effective use of this compound in various scientific and industrial applications. The provided templates for data presentation will aid in the systematic collection and dissemination of this important physicochemical property.

References

A Technical Guide to the History and Explosive Properties of Sodium Picrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium picrate, the sodium salt of picric acid, occupies a unique position in the history of energetic materials. While its parent compound, picric acid, and other picrate salts like ammonium picrate (Dunnite) were widely used as military explosives, the role of this compound has been more nuanced. This technical guide provides a comprehensive overview of the history, synthesis, and explosive properties of this compound, drawing on available scientific literature. It is intended for a technical audience and presents quantitative data in a structured format, details experimental protocols for its characterization, and visualizes key chemical pathways. Although a significant body of research exists on picrate salts, specific performance data for this compound, such as velocity of detonation and brisance, are not widely documented, likely due to its primary role as a chemical intermediate rather than a frontline explosive.

Introduction: A Historical Perspective

The story of this compound is intrinsically linked to that of picric acid (2,4,6-trinitrophenol), a powerful explosive that gained prominence in the late 19th and early 20th centuries. Picric acid itself was used extensively in military applications, but its corrosive nature towards metals led to the dangerous and unintentional formation of highly sensitive metallic picrates.[1] This prompted research into more stable picrate salts.

While ammonium picrate became a notable military explosive due to its relative insensitivity, this compound found use in other areas. It has been utilized as a yellow dye for industrial materials and in metallurgy as an etchant.[2][3] In the realm of explosives, its primary role appears to have been as a precursor in the synthesis of other picrate salts, such as the highly sensitive lead picrate used in primers and detonators.[2][4] Historical accounts of catastrophic explosions involving picric acid, such as the Halifax Explosion in 1917, underscore the hazardous nature of picrates and the importance of understanding their properties.[1][5]

Synthesis of this compound

This compound is typically synthesized through a neutralization reaction between picric acid and a sodium base, such as sodium carbonate or sodium hydroxide. The reaction with sodium carbonate is often preferred as it proceeds readily with the evolution of carbon dioxide gas, providing a visual indicator of the reaction's progress.[6]

Synthesis Workflow

The general workflow for the synthesis of this compound from picric acid and sodium carbonate is outlined below.

Caption: Synthesis of this compound from picric acid and sodium carbonate.

Quantitative Data on Explosive and Physicochemical Properties

Table 1: Physicochemical and Thermal Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₂N₃NaO₇ | [7] |

| Molecular Weight | 251.09 g/mol | [7] |

| Water of Crystallization | 1.0 hydrate | [6] |

| Decomposition Temperature | Starts ~350 K (77 °C) | [6] |

| Heat of Decomposition | Lower than picric acid | [6] |

| Activation Energy (Exothermic Decomposition) | 151.3 kJ/mol | [6] |

Table 2: Sensitivity Data for this compound in Comparison to Picric Acid

| Test | Result for this compound | Result for Picric Acid | Reference |

| Impact Sensitivity (Drop-hammer test) | More sensitive | Less sensitive | [6] |

| Friction Sensitivity | More sensitive (anhydrous) | Less sensitive | [6] |

Experimental Protocols

The characterization of the explosive properties of this compound involves standardized sensitivity tests. The following protocols are based on established methodologies for energetic materials.

Determination of Impact Sensitivity (BAM Fallhammer Test)

This test determines the sensitivity of a substance to impact energy.

Apparatus: BAM Fallhammer apparatus, consisting of a drop weight, anvil, and sample holder.[8][9]

Procedure:

-

A small, measured sample (typically around 40 mm³) of this compound is placed in the sample holder between two steel cylinders.[1][10]

-

The sample holder is placed on the anvil of the fallhammer apparatus.[8]

-

A drop weight of a specified mass (e.g., 1 kg, 5 kg, or 10 kg) is raised to a known height.[10]

-

The weight is released, allowing it to fall and impact the sample.[8]

-

The outcome is observed for any signs of reaction, such as a flash, flame, or explosion.[10]

-

The test is repeated multiple times at different drop heights to determine the minimum energy at which a reaction occurs in at least one of six trials.[10]

Determination of Friction Sensitivity (BAM Friction Test)

This test assesses the sensitivity of a substance to frictional stimuli.

Apparatus: BAM friction apparatus (e.g., Julius Peters model), which includes a porcelain plate and a porcelain peg.[11][12]

Procedure:

-

A small amount of the this compound sample (approximately 10 mm³) is placed on the porcelain plate.

-

The porcelain peg is lowered onto the sample, and a specific load is applied via a weighted arm.[12]

-

The porcelain plate is moved back and forth once over a distance of 10 mm.

-

The sample is observed for any reaction, such as crackling, sparks, or a flame.

-

The test is conducted with a series of trials at different loads to determine the lowest load at which a reaction occurs.

Chemical Pathways

Synthesis of this compound

The synthesis of this compound from picric acid and sodium carbonate is a straightforward acid-base reaction.

Caption: Neutralization reaction for the synthesis of this compound.

Proposed Thermal Decomposition Pathway

The explosive decomposition of nitroaromatic compounds is a complex process involving multiple steps. For this compound, the decomposition is likely initiated by the thermal excitation of the picrate anion, followed by the cleavage of C-NO₂ or N-O bonds and subsequent redox reactions. The presence of the sodium cation influences the decomposition temperature and kinetics.[2][6]

Caption: A generalized pathway for the thermal decomposition of this compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jes.or.jp [jes.or.jp]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. What is the BAM fall hammer impact sensitivity test? [qinsun-lab.com]

- 9. fauske.com [fauske.com]

- 10. matec-conferences.org [matec-conferences.org]

- 11. osti.gov [osti.gov]

- 12. utec-corp.com [utec-corp.com]

An In-depth Technical Guide to the Molecular Structure and Bonding in Sodium Picrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of sodium picrate. The document details the crystallographic and spectroscopic properties of the compound, offering valuable data for researchers in chemistry, materials science, and pharmaceutical development.

Molecular Structure and Bonding

This compound, in its monohydrated form, is an ionic salt consisting of a sodium cation (Na⁺) and a picrate anion (C₆H₂N₃O₇⁻), with one water molecule incorporated into the crystal lattice. The picrate anion is the conjugate base of picric acid (2,4,6-trinitrophenol). The negative charge is delocalized across the phenoxide oxygen and the three nitro groups, which are strong electron-withdrawing groups. This delocalization contributes to the stability of the anion.

The bonding between the sodium cation and the picrate anion is primarily electrostatic. In the solid state, these ions, along with water molecules, are arranged in a regular crystalline lattice. The specific coordination environment of the sodium ion and the hydrogen bonding interactions involving the water molecule are key features of its crystal structure.

Molecular Geometry

The geometry of the picrate anion is based on a benzene ring substituted with a phenoxide group and three nitro groups. The nitro groups are sterically hindered and are typically twisted out of the plane of the benzene ring to varying degrees. Computational studies based on Density Functional Theory (DFT) have been employed to determine the optimized geometry of this compound, providing theoretical bond lengths and angles.

Table 1: Calculated Bond Lengths and Angles for the Picrate Anion

| Bond/Angle | Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.38 - 1.45 |

| C-O | ~1.25 |

| C-N | 1.45 - 1.48 |

| N-O | 1.22 - 1.24 |

| Bond Angles (°) | |

| C-C-C (aromatic) | 118 - 122 |

| C-C-O | ~125 |

| C-C-N | 118 - 121 |

| O-N-O | ~125 |

Note: These values are derived from computational models and may vary slightly from experimental data.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and bonding of this compound. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide characteristic fingerprints of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the vibrational modes of the picrate anion. The key absorption bands are associated with the stretching and bending of the nitro groups, the aromatic ring, and the phenoxide C-O bond.

Table 2: Principal Infrared Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400 | O-H stretching (water of hydration) | Broad |

| ~3100 | Aromatic C-H stretching | Weak |

| ~1630 | Aromatic C=C stretching | Medium |

| ~1560 | Asymmetric NO₂ stretching | Strong |

| ~1330 | Symmetric NO₂ stretching | Strong |

| ~1270 | C-O stretching (phenoxide) | Strong |

| ~830 | C-H out-of-plane bending | Medium |

| ~780 | C-N stretching | Medium |

Source: Analysis of the NIST IR spectrum of this compound and literature data on picrate vibrational modes.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in an aqueous solution is characterized by strong absorption bands in the ultraviolet and visible regions. These absorptions are due to π → π* electronic transitions within the conjugated system of the picrate anion. The intense yellow color of picrate solutions is a result of absorption in the blue-violet region of the visible spectrum.

Table 3: UV-Visible Absorption Data for this compound in Water

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~355 | ~14,500 | π → π |

| ~400 (shoulder) | Not specified | π → π |

Source: Spectrophotometric studies of picric acid and its salts.[2]

Experimental Protocols

Synthesis of this compound Monohydrate

This protocol describes the synthesis of this compound from picric acid and sodium carbonate.

Caption: Workflow for the synthesis of this compound.

Procedure:

-

Dissolution: Dissolve a known amount of picric acid in deionized water with gentle heating.

-

Neutralization: Slowly add a stoichiometric amount of sodium carbonate solution to the picric acid solution with constant stirring. Effervescence (release of CO₂) will be observed.

-

Completion: Continue stirring until the effervescence ceases, indicating the completion of the reaction.

-

Crystallization: Gently heat the solution to concentrate it, then allow it to cool slowly to room temperature. Yellow crystals of this compound monohydrate will precipitate.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted picric acid.

-

Drying: Dry the purified crystals in a desiccator over a suitable drying agent.

Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the general steps for determining the crystal structure of this compound.

Caption: General workflow for SC-XRD analysis.

Procedure:

-

Crystal Growth: Grow single crystals of this compound monohydrate suitable for X-ray diffraction, typically by slow evaporation of a saturated aqueous solution.

-

Crystal Selection and Mounting: Select a well-formed, clear crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer and collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Data Processing: Process the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices.

-

Structure Solution and Refinement: Use appropriate software to solve the phase problem and obtain an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the acquisition of an FTIR spectrum of solid this compound using the KBr pellet method.

Caption: Workflow for FTIR analysis using the KBr pellet method.

Procedure:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of air should be collected prior to the sample measurement.

UV-Visible (UV-Vis) Spectroscopy

This protocol describes how to obtain a UV-Vis absorption spectrum of an aqueous solution of this compound.

Caption: Workflow for UV-Vis spectroscopic analysis.

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in deionized water of a known concentration. The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0).

-

Baseline Correction: Fill a quartz cuvette with deionized water and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

-

Data Analysis: From the spectrum, determine the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Visualization of Molecular and Supramolecular Structures

Caption: Ionic bonding in this compound.

Caption: Molecular structure of the picrate anion.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding in this compound. The combination of computational data and spectroscopic analysis offers a thorough understanding of this compound. The provided experimental protocols serve as a practical resource for the synthesis and characterization of this compound in a laboratory setting. This information is intended to be a valuable asset for researchers and professionals in related scientific fields.

References

"spectroscopic analysis of sodium picrate (UV-Vis, IR, NMR)"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium picrate, the sodium salt of picric acid (2,4,6-trinitrophenol), is a compound of significant interest in various scientific and industrial fields, including as an etchant in metallography and in the synthesis of other organic compounds.[1] A thorough understanding of its molecular structure and purity is paramount for its application, and spectroscopic techniques provide the essential tools for this characterization. This technical guide offers an in-depth overview of the spectroscopic analysis of this compound, focusing on Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. It provides a summary of key spectral data, detailed experimental protocols, and a logical workflow for the comprehensive analysis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in an aqueous solution is characterized by strong absorption bands in the ultraviolet and visible regions, arising from π → π* electronic transitions within the aromatic ring and nitro groups.

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Reference |

| ~355 nm | Data not available | Water | [2] |

| ~400 nm | Data not available | Water | [2][3] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational frequencies corresponding to its functional groups. The data presented below is for a solid sample prepared as a KBr pellet.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Reference |

| ~3400 | O-H stretch (of hydrate water) | Broad | [4] |

| ~1625 | Asymmetric NO₂ stretch | Strong | [4] |

| ~1560 | Aromatic C=C stretch | Strong | [4] |

| ~1340 | Symmetric NO₂ stretch | Strong | [4] |

| ~1310 | C-O stretch | Strong | [4] |

| ~1160 | C-H in-plane bend | Medium | [4] |

| ~910 | C-N stretch | Medium | [4] |

| ~830 | C-H out-of-plane bend | Medium | [4] |

| ~780 | O-N-O bending | Medium | [4] |

| ~710 | C-N-O bending | Medium | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| ~8.6 | s | 2H | Aromatic C-H | [5] |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-O |

| ~145 | C-NO₂ |

| ~125 | C-H |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of this compound in an aqueous solution.

Materials:

-

This compound

-

Distilled or deionized water

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in distilled water at a concentration of approximately 10⁻⁴ M. From the stock solution, prepare a series of dilutions to find an optimal concentration that gives an absorbance reading between 0.2 and 1.0 at the expected λmax.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 200 nm to 800 nm.

-

Blank Measurement: Fill a quartz cuvette with distilled water (the solvent used for the sample) and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument with the blank.

-

Sample Measurement: Rinse a quartz cuvette with a small amount of the this compound solution and then fill it with the solution. Place the cuvette in the sample holder of the spectrophotometer.

-

Data Acquisition: Acquire the absorption spectrum of the this compound solution.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Materials:

-

This compound, finely ground

-

Potassium bromide (KBr), spectroscopic grade, dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Place approximately 1-2 mg of finely ground this compound and 100-200 mg of dry KBr powder in an agate mortar.[6]

-

Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[6]

-

Transfer the powder to the die of a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[7]

-

-

Instrument Setup: Turn on the FTIR spectrometer and allow it to stabilize.

-

Background Measurement: Place the empty sample holder in the spectrometer and acquire a background spectrum. This will subtract the signals from atmospheric CO₂ and water vapor.

-

Sample Measurement: Mount the KBr pellet containing the this compound in the sample holder and place it in the spectrometer.

-

Data Acquisition: Acquire the infrared spectrum of the sample over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H NMR spectrum of this compound to characterize the aromatic protons.

Materials:

-

This compound

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[8][9]

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[8][9]

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent (DMSO-d₆).

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (the residual solvent peak of DMSO-d₆ at ~2.50 ppm).

-

Integrate the signals and determine the chemical shifts of the aromatic protons.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound using UV-Vis, IR, and NMR techniques. The tabulated data and detailed experimental protocols serve as a practical resource for researchers in the fields of chemistry and drug development. The logical workflow presented offers a systematic approach to the analysis of this and similar compounds, ensuring comprehensive and reliable characterization. While direct NMR data for this compound remains elusive, the provided information based on the picrate anion offers a valuable starting point for its structural elucidation.

References

- 1. rsc.org [rsc.org]

- 2. Spectrophotometric Determination of the Thermodynamic pK Value of Picric Acid in Water at 25 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jes.or.jp [jes.or.jp]

- 5. researchgate.net [researchgate.net]

- 6. How Do You Prepare Kbr Pellets For Ftir? Master The Technique For High-Quality Ir Analysis - Kintek Solution [kindle-tech.com]

- 7. youtube.com [youtube.com]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. How to make an NMR sample [chem.ch.huji.ac.il]

Electrochemical Properties of Sodium Picrate Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of sodium picrate solutions. The information presented herein is intended to support research and development activities where the behavior of this salt in solution is of critical importance. This document details the theoretical underpinnings, experimental methodologies for characterization, and a summary of available data on the conductivity, viscosity, and thermodynamic properties of aqueous this compound solutions.

Introduction to this compound and its Electrochemical Significance

This compound, the sodium salt of picric acid, is an energetic material that also finds application in various chemical and analytical processes.[1] Its electrochemical properties in solution are of fundamental interest for understanding its reactivity, stability, and interactions with other species. The behavior of this compound in an aqueous medium is governed by the interplay of ion-solvent and ion-ion interactions, which dictate its conductive, viscous, and thermodynamic characteristics. A thorough understanding of these properties is essential for applications ranging from chemical synthesis to the development of novel analytical methods.

Electrical Conductivity of this compound Solutions

The electrical conductivity of an electrolyte solution is a measure of its ability to conduct an electric current. This property is dependent on the concentration of ions, their charge, and their mobility in the solvent. For this compound, a strong electrolyte, it dissociates in water to produce sodium cations (Na⁺) and picrate anions (C₆H₂N₃O₇⁻).

Molar Conductivity

The molar conductivity (Λₘ) of an electrolyte solution is defined as its conductivity normalized by the molar concentration of the electrolyte. It is a key parameter for characterizing the charge-carrying capacity of the ions. The relationship between molar conductivity and concentration for a strong electrolyte like this compound can be described by the Kohlrausch's law for dilute solutions.[2]

Table 1: Molar Conductivity of Aqueous this compound Solutions at 25°C

| Concentration (mol/L) | Molar Conductivity (Λₘ) (S·cm²/mol) |

| Data sourced from historical compilations such as the International Critical Tables of Numerical Data, Physics, Chemistry and Technology, Vol. 6 and the work of Walden and Ulich (1923) in Zeitschrift für Physikalische Chemie. | |

| [Placeholder for Value at Concentration 1] | [Placeholder for Value] |

| [Placeholder for Value at Concentration 2] | [Placeholder for Value] |

| [Placeholder for Value at Concentration 3] | [Placeholder for Value] |

| [Placeholder for Value at Concentration 4] | [Placeholder for Value] |

Note: While direct access to the specific numerical data from these historical sources is limited, they are the authoritative references for the molar conductivity of this compound solutions.[3][4][5][6][7][8]

Limiting Molar Conductivity

The limiting molar conductivity (Λₘ°) is the molar conductivity at infinite dilution, where inter-ionic interactions are negligible. It is an intrinsic property of the electrolyte and can be determined by extrapolating the molar conductivity data to zero concentration. According to Kohlrausch's law of independent migration of ions, the limiting molar conductivity of an electrolyte is the sum of the limiting ionic conductivities of its constituent ions.[2]

Equation 1: Kohlrausch's Law of Independent Migration of Ions

Λₘ°(this compound) = λ°(Na⁺) + λ°(Picrate⁻)

The limiting ionic conductivity of the sodium ion (Na⁺) at 25°C is a well-established value. By determining the limiting molar conductivity of this compound, the limiting ionic conductivity of the picrate anion can be calculated.

Experimental Protocol: Conductometric Titration

A practical method to study the conductivity of this compound is through the conductometric titration of picric acid with a strong base like sodium hydroxide. This experiment allows for the determination of the equivalence point and provides insight into the change in conductivity as the picrate ion concentration changes.

Methodology:

-

Preparation of Solutions: Prepare a standard solution of sodium hydroxide (e.g., 0.1 M) and a solution of picric acid of unknown concentration.

-

Apparatus Setup: Place a known volume of the picric acid solution in a beaker and immerse a calibrated conductivity probe.

-

Titration: Add the sodium hydroxide solution in small, measured increments from a burette.

-

Data Collection: Record the conductivity of the solution after each addition, ensuring the solution is well-mixed and thermally equilibrated.

-

Data Analysis: Plot the measured conductance against the volume of NaOH added. The plot will consist of two lines with different slopes. The intersection of these lines corresponds to the equivalence point of the titration.

References

- 1. Molar conductivity \left(\Lambda_{\mathrm{m}}\right) of aqueous solution .. [askfilo.com]

- 2. emerson.com [emerson.com]

- 3. astisensor.com [astisensor.com]

- 4. International Critical tables of numerical data,physics,chemistry and technology [digitallibrary.punjab.gov.pk]

- 5. Title: International critical tables of numerical data, physics, chemistry and technology - Cornell University Library Digital Collections Search Results [digital.library.cornell.edu]

- 6. nationalacademies.org [nationalacademies.org]

- 7. International critical tables of numerical data, physics, chemistry and technology: Volume VI. (1929): Core Historical Literature of Agriculture [digital.library.cornell.edu]

- 8. scribd.com [scribd.com]

Toxicological Profile of Sodium Picrate for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of sodium picrate, with a focus on its implications for laboratory use. Due to the limited availability of direct toxicological data for this compound, this guide incorporates information from closely related compounds, namely picric acid and sodium picramate, to provide a thorough assessment of potential hazards. All quantitative data are summarized in structured tables, and detailed methodologies for key toxicological experiments are described.

Executive Summary

This compound, the sodium salt of picric acid, is a high-energy material that presents significant toxicological and safety challenges in a laboratory setting. Its primary hazards are its explosive nature, particularly when dry, and its toxicity upon exposure. This document outlines the known toxicological endpoints, including acute toxicity, irritation, and potential long-term health effects. Safe handling procedures and emergency protocols are also detailed to mitigate the risks associated with its use.

Physicochemical Properties and Toxicological Overview

This compound is an intensely yellow crystalline solid. As a salt of picric acid, it shares many of its hazardous properties. The primary routes of occupational exposure are inhalation of dust, dermal contact, and accidental ingestion.

A significant concern in the laboratory is the high risk of explosion, especially when the material is allowed to dry out. It is also sensitive to shock, friction, and heat. Many picrates are more sensitive to impact and friction than picric acid itself[1]. Therefore, storage in metal containers is strongly discouraged due to the risk of forming highly sensitive metal picrates[1].

The toxicological effects of this compound are primarily attributed to the picrate anion. The general mechanism of toxicity for nitroaromatic compounds involves electron transfer, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress[2][3].

Acute Toxicity

Specific quantitative acute toxicity data for this compound is largely unavailable in published literature and safety data sheets[4]. However, data from picric acid provides a reasonable surrogate for assessing the potential acute toxicity of its sodium salt.

Table 1: Acute Toxicity Data for Picric Acid

| Route of Exposure | Species | LD50 Value | Reference |

| Oral | Rat | 200 mg/kg | [2] |

| Dermal | - | No data available | [4] |

| Inhalation | - | Toxic if inhaled (ATE: 3 mg/l as vapours; LC50: 0.51 mg/l as dusts/mists) | [2] |

ATE: Acute Toxicity Estimate; LC50: Lethal Concentration 50%

Symptoms of acute poisoning are reported to be similar to those of 2,4-dinitrophenol and can include fatigue, profuse sweating, dizziness, nausea, vomiting, and in severe cases, convulsions and death[5].

Skin and Eye Irritation

An alkaline solution of picric acid and this compound is classified as causing severe skin burns and eye damage[2]. Picric acid itself is known to be a skin irritant and corrosive to the skin and eyes[6]. Direct contact with this compound is expected to cause significant irritation and potential corrosion.

While specific quantitative data for this compound is not available, a non-guideline study on a 2.5% aqueous solution of picramic acid showed no skin irritation in rabbits[6][7]. However, another study on picramic acid reported it to be irritating to the eyes[7]. Given the corrosive nature of picric acid, it is prudent to handle this compound as a substance capable of causing severe skin and eye damage.

Long-Term Health Effects

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is limited specific data on the long-term health effects of this compound. One safety data sheet for an alkaline picric acid/sodium picrate solution states that based on available data, the classification criteria for carcinogenicity, mutagenicity, or reproductive toxicity are not met[2]. However, studies on related compounds raise some concerns.

Table 2: Summary of Long-Term Toxicological Data for Related Compounds

| Endpoint | Compound | Finding | Reference |

| Mutagenicity | Picramic Acid | Positive in Ames test | [6] |

| Reproductive Toxicity | Sodium Picramate | Testicular damage in rats on repeated oral exposure at 80 mg/kg bw/day | [5] |

The positive mutagenicity results for picramic acid in bacterial assays suggest a potential for genotoxicity[6]. The testicular toxicity observed with sodium picramate indicates a potential for reproductive harm with related nitroaromatic compounds[5].

Experimental Protocols

Detailed experimental protocols for assessing the toxicological profile of a substance like this compound are well-established by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of key experimental methodologies.

Acute Oral Toxicity (as per OECD 423)

-

Principle: A stepwise procedure with a limited number of animals is used to identify a dose that causes mortality or evident toxicity.

-

Methodology:

-

Healthy, young adult rats (usually females) are fasted prior to dosing.

-

The test substance is administered orally by gavage in a single dose.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A necropsy is performed on all animals at the end of the study.

-

The results are used to classify the substance according to its acute oral toxicity.

-

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (as per OECD 431)

-

Principle: This test assesses the ability of a chemical to cause irreversible damage to a reconstructed human epidermis model, which mimics the properties of human skin.

-

Methodology:

-

The test substance is applied topically to the surface of the RhE tissue.

-

After a defined exposure period, the substance is removed, and the tissue is rinsed.

-

Cell viability is determined using a colorimetric assay (e.g., MTT assay), which measures the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.

-

The reduction in cell viability compared to a negative control is used to classify the substance's corrosive potential.

-

Bovine Corneal Opacity and Permeability (BCOP) Test for Eye Irritation (as per OECD 437)

-

Principle: This ex vivo method uses corneas from cattle to assess the potential of a substance to cause serious eye damage.

-

Methodology:

-

Bovine corneas are mounted in a holder.

-

The test substance is applied to the epithelial surface of the cornea.

-

After exposure, the substance is washed off.

-

Corneal opacity (a measure of light scattering) is measured using an opacitometer.

-

Corneal permeability is assessed by measuring the amount of fluorescein dye that passes through the cornea.

-

An In Vitro Irritancy Score (IVIS) is calculated from the opacity and permeability values to predict the potential for severe eye damage.

-

Bacterial Reverse Mutation Test (Ames Test) (as per OECD 471)

-

Principle: This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of a chemical to cause reverse mutations (reversions) that restore the ability of the bacteria to grow in the absence of that amino acid.

-

Methodology:

-

The bacterial tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix, a liver enzyme preparation).

-

The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

-

After incubation, the number of revertant colonies is counted.

-

A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.

-

Visualizations

Safe Handling and Emergency Workflow

References

- 1. Abstract for RDGT94011 [ntp.niehs.nih.gov]

- 2. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. echemi.com [echemi.com]

- 5. Sodium Picramate | C6H4N3NaO5 | CID 5362461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ec.europa.eu [ec.europa.eu]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

Methodological & Application

Application Notes and Protocols for Hydrogen Cyanide Detection Using Sodium Picrate Test Paper

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium picrate test is a widely utilized, simple, and cost-effective method for the detection and quantification of hydrogen cyanide (HCN). This method is particularly prevalent in the food industry for assessing the cyanogenic potential of crops like cassava, but its principles are applicable to various fields requiring the monitoring of HCN.[1][2][3] The test relies on the reaction of HCN with this compound impregnated on a filter paper, resulting in a distinct color change from yellow to reddish-brown.[1][4] This color change can be visually assessed for qualitative or semi-quantitative analysis or measured spectrophotometrically for precise quantification.[4][5]

Principle of the Method

The core of the detection method is the chemical reaction between hydrogen cyanide and this compound in an alkaline environment. The picrate ion, which is yellow, is reduced by hydrogen cyanide to the reddish-brown isopurpurate ion. The intensity of the color change is directly proportional to the amount of HCN present.

Materials and Reagents

-

Picric Acid

-

Sodium Carbonate (Na₂CO₃)

-

Potassium Hydroxide (KOH) (for alkaline picrate reagent modification)[6]

-

Distilled or deionized water

-

Glassware (beakers, graduated cylinders, etc.)

-

Spectrophotometer

-

Cuvettes

-

Micropipettes

-

Incubator or water bath

-

Vials with screw caps

-

Scissors

-

Forceps

Protocols

Preparation of this compound Test Paper

This protocol outlines the steps for preparing the hydrogen cyanide-sensitive test papers.

Experimental Workflow for Test Paper Preparation

Caption: Workflow for preparing this compound test paper.

Protocol:

-

Prepare the Picrate Solution: Dissolve 2.5 g of sodium carbonate in 100 mL of distilled water. To this alkaline solution, add 0.5 g of picric acid. Stir until the picric acid is completely dissolved. This solution should be freshly prepared for optimal results, although it can be stored in a stoppered bottle at room temperature for up to a year.[5]

-